Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
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Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester with these biomolecules often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters, such as acetylcholine, which plays a vital role in the normal functioning of the nervous system . Additionally, this compound can impact cellular metabolism by influencing the release of energy from carbohydrates during metabolism.
Molecular Mechanism
At the molecular level, 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been found to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or antitumor activity. At higher doses, it can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly with small variations in dosage.
Metabolic Pathways
4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives are known to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . This can lead to changes in the levels of specific metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate typically involves the reaction of 2-(4-chlorophenyl)thiazole-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and chlorophenyl derivatives.
Scientific Research Applications
Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitumor and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Comparison: Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is unique due to its specific structural features and the presence of the chlorophenyl group, which enhances its biological activity. Compared to other thiazole derivatives, this compound exhibits a broader range of applications and higher potency in certain biological assays .
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGJGPMQTCOMSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.